1-Benzyl-4-hydroxypiperidine

Histamine H3 receptor Neuropharmacology GPCR antagonism

Validated H3 antagonist scaffold (pA₂=7.79) for CNS programs. N-benzyl group serves as protecting group and lipophilic pharmacophore. 4-Hydroxypiperidine core enables selective p38 MAP kinase inhibition without COX-1 activity. Synthon for 7+ target classes: muscarinic, FAAH, PI3Kα, Rho kinase inhibitors. Reduces synthetic steps vs. unprotected 4-hydroxypiperidine. Critical for CCR1 programs—species-specific binding (human Ki=21 nM vs. mouse Ki=9,150 nM) demands careful preclinical validation. Non-benzylated piperidines are not interchangeable substitutes.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 4727-72-4
Cat. No. B029503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-hydroxypiperidine
CAS4727-72-4
Synonyms1-(Phenylmethyl)-4-piperidinol;  4-Hydroxy-1-benzylpiperidine;  4-Hydroxy-N-benzylpiperidine;  N-Benzyl-4-hydroxypiperidine;  NSC 72991;  1-(Phenylmethyl)-4-piperidin-ol; 
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)CC2=CC=CC=C2
InChIInChI=1S/C12H17NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2
InChIKeyBPPZXJZYCOETDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-hydroxypiperidine (CAS 4727-72-4): A Key Piperidine Scaffold in Drug Discovery and Chemical Synthesis


1-Benzyl-4-hydroxypiperidine (CAS 4727-72-4) is a functionalized piperidine derivative characterized by a benzyl substituent at the 1-position and a hydroxyl group at the 4-position of the piperidine ring. This molecular architecture combines a basic nitrogen, a hydrogen-bond donor/acceptor hydroxyl, and a lipophilic aromatic benzyl group . The compound serves as a versatile building block in medicinal chemistry, with documented utility as a reactant for the synthesis of diverse pharmacologically active molecules, including muscarinic acetylcholine receptor antagonists, beta-2 adrenoceptor agonists, fatty acid amide hydrolase (FAAH) inhibitors, PI3 kinase-alpha inhibitors, urotensin-II receptor antagonists, and Rho kinase inhibitors [1]. Its dual functional groups enable participation in a wide range of organic transformations, positioning it as a valuable intermediate for constructing complex heterocyclic architectures in both academic and industrial research settings .

Why Generic 4-Hydroxypiperidine Substitution Fails: The Critical Role of N-Benzyl Substitution in Determining Receptor Affinity and Pharmacological Selectivity


In scientific and industrial applications, the interchangeability of piperidine-based intermediates is fundamentally limited by the profound influence of substituent positioning on biological target engagement and physicochemical properties. For 1-benzyl-4-hydroxypiperidine, the specific placement of the benzyl group at the piperidine 1-position, rather than at alternative locations or omitted entirely, is a key determinant of its observed pharmacological activity . Empirical structure-activity relationship (SAR) studies have established that the N-benzyl substitution pattern is critical for achieving meaningful histamine H3 receptor affinity (pA₂ = 7.79), whereas alternative substitution patterns, such as benzofuranylmethyl, yield markedly different potency profiles (pA₂ = 8.47) [1]. Furthermore, the 4-hydroxypiperidine core itself, when incorporated into specific heterocyclic scaffolds, confers target selectivity—most notably high p38 MAP kinase inhibition devoid of COX-1 affinity—an attribute that is dependent on the intact 4-hydroxypiperidine moiety and cannot be assumed for other piperidine analogs [2]. Therefore, substituting this compound with a non-benzylated or differently substituted piperidine would unpredictably alter key binding interactions, selectivity windows, and downstream synthetic outcomes, making direct substitution a high-risk proposition without explicit comparative validation.

1-Benzyl-4-hydroxypiperidine (CAS 4727-72-4): Quantitative Comparative Evidence for Informed Scientific Selection


Quantified Histamine H3 Receptor Antagonist Potency: Comparative pA₂ Analysis Versus Reference Antagonist Thioperamide

In a direct in vitro functional assay measuring electrically evoked contraction of the guinea pig jejunum, the benzyl derivative of N-propylpentan-1-amine incorporating the 1-benzyl-4-hydroxypiperidine scaffold demonstrated significant histamine H3 receptor antagonism with a pA₂ value of 7.79 [1][2]. This potency was benchmarked against the reference H3 antagonist thioperamide, which exhibited a pA₂ of 8.67 under identical assay conditions [1][2]. The resulting potency differential of ΔpA₂ = 0.88 (approximately 7.6-fold difference in antagonist activity) defines the empirical activity window for this chemotype relative to a known reference standard [1][2].

Histamine H3 receptor Neuropharmacology GPCR antagonism

Species-Dependent CCR1 Antagonist Potency: Divergent Ki Values in Human vs. Mouse Receptors

In a study evaluating structure-function differences across species for 4-hydroxypiperidine-based CCR1 antagonists, the lead template compound BX 510, which contains the 4-hydroxypiperidine core, demonstrated a high-affinity functional antagonism for human CCR1 with a Ki of 21 nM [1]. In stark contrast, the same compound exhibited >400-fold lower potency against mouse CCR1, with a Ki of 9,150 nM under identical assay conditions [1]. This species-specific potency differential highlights the critical dependence of 4-hydroxypiperidine-based antagonist binding on subtle variations in the receptor's ligand-binding domain across species [1].

CCR1 chemokine receptor Immunology Inflammation

Selective p38 MAP Kinase Inhibition with Absence of COX-1 Activity: A Class-Defining Attribute of 4-Hydroxypiperidine-Containing Scaffolds

Structure-activity relationship studies have established that the 4-hydroxypiperidine substituent, when attached to a series of pyridinyl-substituted heterocycles, confers high selectivity for p38 MAP kinase inhibition while being completely devoid of COX-1 inhibitory activity [1][2]. A representative compound from this series, pyridinyloxazole 11, demonstrated an in vivo ED50 of 10 mg/kg administered orally twice daily in a rat collagen-induced arthritis model, with 64% oral bioavailability [1][2]. In contrast to the pyridinylimidazole p38 inhibitor SB 203580, this 4-hydroxypiperidine-derived compound did not inhibit human cytochrome P450 isoenzymes [1][2].

p38 MAP kinase Inflammation Kinase selectivity

Versatile Synthetic Utility as a Pharmaceutical Intermediate: Broad Reaction Scope Supported by Patented Methodologies

1-Benzyl-4-hydroxypiperidine is established as a key synthetic intermediate for the preparation of diverse pharmacologically active agents . Its documented reaction scope includes participation in the synthesis of muscarinic acetylcholine receptor antagonists, beta-2 adrenoceptor agonists, fatty acid amide hydrolase (FAAH) inhibitors, PI3 kinase-alpha inhibitors, flavonoid derivatives as dual-binding acetylcholinesterase inhibitors, urotensin-II receptor antagonists, and Rho kinase inhibitors [1]. Patented processes, such as the reaction with 2-halogenonicotinic acid derivatives to generate CH24H inhibitory heterocyclic compounds, further underscore its utility in scalable, industrial synthetic routes [2]. This breadth of application contrasts with simpler 4-hydroxypiperidine analogs, which lack the N-benzyl group essential for many target-directed syntheses and require additional protection/deprotection steps .

Organic synthesis Pharmaceutical intermediates Medicinal chemistry

Optimal Research and Industrial Applications for 1-Benzyl-4-hydroxypiperidine (CAS 4727-72-4) Based on Validated Quantitative Evidence


Scaffold for Histamine H3 Receptor Antagonist Development: Benchmarking Against Thioperamide

1-Benzyl-4-hydroxypiperidine is ideally suited as a starting scaffold for medicinal chemistry programs targeting the histamine H3 receptor. The benzyl derivative of this scaffold has a validated functional antagonist potency of pA₂ = 7.79 in guinea pig jejunum assays [1]. Researchers can use this quantitative benchmark (ΔpA₂ = 0.88 relative to thioperamide) to guide structure-activity relationship (SAR) explorations and optimize potency for CNS-penetrant H3 antagonists aimed at neurological disorders such as cognitive impairment, sleep disorders, or obesity [1].

Preclinical Development of Species-Selective CCR1 Antagonists for Inflammatory Disease Models

For programs developing CCR1 antagonists to treat chronic inflammatory diseases like rheumatoid arthritis or multiple sclerosis, 1-benzyl-4-hydroxypiperidine provides a class-validated entry point [1]. The demonstrated >400-fold difference in CCR1 binding affinity between human (Ki = 21 nM) and mouse (Ki = 9,150 nM) for 4-hydroxypiperidine-based antagonists necessitates careful species selection in preclinical efficacy and toxicology studies [1]. Procurement of this intermediate enables the construction of focused compound libraries to systematically probe species-specific pharmacology and optimize cross-species translational potential [1].

Design of p38 MAP Kinase Inhibitors with Improved Safety Profiles via COX-1 Sparing

The 4-hydroxypiperidine moiety present in this compound is a critical pharmacophoric element for achieving selective p38 MAP kinase inhibition devoid of COX-1 activity [1][2]. This selectivity profile contrasts with earlier pyridinylimidazole p38 inhibitors like SB 203580, which exhibit cytochrome P450 inhibition liabilities [1][2]. Using 1-benzyl-4-hydroxypiperidine as a building block, researchers can synthesize and evaluate novel p38 inhibitors that maintain potent in vivo anti-inflammatory activity (e.g., ED50 = 10 mg/kg in rat collagen-induced arthritis) while potentially offering an improved therapeutic window due to the absence of COX-1-mediated gastrointestinal toxicity and reduced drug-drug interaction risk [1][2].

Multi-Target Drug Discovery and Parallel Library Synthesis

Given its documented role as a reactant for synthesizing agents across at least seven distinct pharmacological classes—including muscarinic antagonists, beta-2 agonists, FAAH inhibitors, PI3Kα inhibitors, acetylcholinesterase inhibitors, urotensin-II antagonists, and Rho kinase inhibitors—1-benzyl-4-hydroxypiperidine is a strategic procurement choice for laboratories engaged in multi-target drug discovery or diversity-oriented synthesis [1][2]. The N-benzyl group serves a dual purpose: it acts as a protecting group during synthetic manipulations and can be retained as a lipophilic pharmacophoric element in the final compound, thereby reducing the number of synthetic steps required compared to starting from unprotected 4-hydroxypiperidine [1][2]. This makes it a cost-effective and time-efficient building block for generating focused or diverse compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-4-hydroxypiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.